Methyl methyl((3-oxocyclobutyl)methyl)carbamate
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Overview
Description
Methyl methyl((3-oxocyclobutyl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a cyclobutyl ring with a ketone group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl((3-oxocyclobutyl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of a cyclobutanone derivative with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl methyl((3-oxocyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols. Substitution reactions result in the formation of various substituted carbamates .
Scientific Research Applications
Methyl methyl((3-oxocyclobutyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of methyl methyl((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-oxocyclobutyl)carbamate
- tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate
- tert-Butyl ((3-oxocyclobutyl)methyl)carbamate
Uniqueness
Methyl methyl((3-oxocyclobutyl)methyl)carbamate is unique due to its specific structural features, such as the presence of a cyclobutyl ring with a ketone group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C8H13NO3/c1-9(8(11)12-2)5-6-3-7(10)4-6/h6H,3-5H2,1-2H3 |
InChI Key |
VNYRMQALHSERLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC(=O)C1)C(=O)OC |
Origin of Product |
United States |
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